![molecular formula C8H22P2Sn B14127239 [(Dimethylstannanediyl)bis(methylene)]bis(dimethylphosphane) CAS No. 89129-48-6](/img/structure/B14127239.png)
[(Dimethylstannanediyl)bis(methylene)]bis(dimethylphosphane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Dimethylstannanediyl)bis(methylene)]bis(dimethylphosphane) is a chemical compound that features a unique combination of tin and phosphorus atoms. This compound is of interest due to its potential applications in various fields, including materials science and catalysis. The presence of both tin and phosphorus in the molecular structure allows for interesting chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(Dimethylstannanediyl)bis(methylene)]bis(dimethylphosphane) typically involves the reaction of dimethylstannane with a suitable phosphine reagent under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and toluene. The reaction temperature is usually maintained between 0°C and room temperature to ensure optimal yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for [(Dimethylstannanediyl)bis(methylene)]bis(dimethylphosphane) are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include the use of larger reaction vessels, automated control of reaction conditions, and purification techniques such as distillation or recrystallization to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
[(Dimethylstannanediyl)bis(methylene)]bis(dimethylphosphane) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin and phosphorus oxides.
Reduction: Reduction reactions can lead to the formation of lower oxidation state species.
Substitution: The compound can participate in substitution reactions where one or more of its ligands are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides and phosphine oxides, while substitution reactions can produce a variety of organotin and organophosphorus compounds.
Aplicaciones Científicas De Investigación
[(Dimethylstannanediyl)bis(methylene)]bis(dimethylphosphane) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organotin and organophosphorus compounds. Its unique structure allows for the study of tin-phosphorus interactions.
Biology: The compound can be used in the development of tin-based pharmaceuticals and as a probe to study biological systems involving tin and phosphorus.
Industry: It can be used in catalysis, particularly in reactions where tin and phosphorus play a crucial role in the catalytic cycle.
Mecanismo De Acción
The mechanism by which [(Dimethylstannanediyl)bis(methylene)]bis(dimethylphosphane) exerts its effects involves the interaction of its tin and phosphorus atoms with various molecular targets. The tin atoms can coordinate with other metal centers, while the phosphorus atoms can participate in nucleophilic or electrophilic reactions. These interactions can lead to the formation of new chemical bonds and the activation of specific pathways in chemical and biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Bis-oxadiazole: A nitrated heterocyclic compound with applications in explosives and propellants.
Bis(isoxazole)bis(methylene) dinitrate: Related to bis-oxadiazole, developed for high-energy applications.
3,3′-Bis(indolyl)methanes: Compounds synthesized via electrophilic substitution reactions, used in medicinal chemistry.
Uniqueness
[(Dimethylstannanediyl)bis(methylene)]bis(dimethylphosphane) is unique due to its combination of tin and phosphorus atoms, which imparts distinct chemical properties and reactivity. Unlike other similar compounds, it offers a versatile platform for studying tin-phosphorus interactions and developing new materials and catalysts.
Propiedades
Número CAS |
89129-48-6 |
|---|---|
Fórmula molecular |
C8H22P2Sn |
Peso molecular |
298.92 g/mol |
Nombre IUPAC |
[dimethylphosphanylmethyl(dimethyl)stannyl]methyl-dimethylphosphane |
InChI |
InChI=1S/2C3H8P.2CH3.Sn/c2*1-4(2)3;;;/h2*1H2,2-3H3;2*1H3; |
Clave InChI |
OFXFIIMZKZVWLP-UHFFFAOYSA-N |
SMILES canónico |
CP(C)C[Sn](C)(C)CP(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


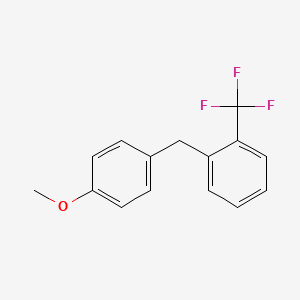
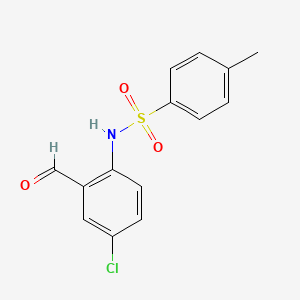

![[8,17,19-tris(2,2-dimethylpropanoyloxy)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4(9),5,7,10,12,14,16(24),17,19,21,25-tridecaen-6-yl] 2,2-dimethylpropanoate](/img/structure/B14127191.png)
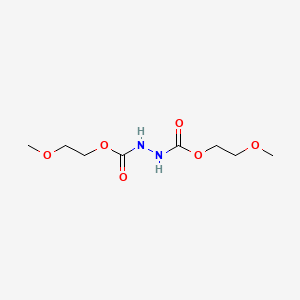
![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B14127205.png)
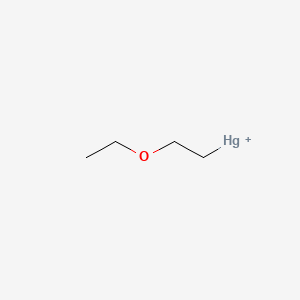
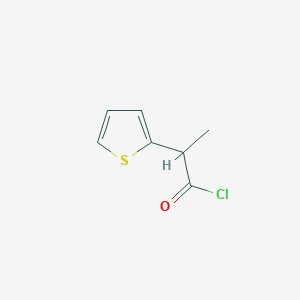

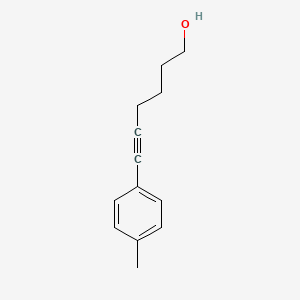


![1-(3-methoxybenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14127242.png)

